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p-benzoyl-L-phenylalanine

Genetic code expansion Protein crosslinking Glutathione S-transferase

p-Benzoyl-L-phenylalanine (pBpa/BzF) is a genetically encodable photoreactive amino acid featuring a benzophenone chromophore for site-specific covalent crosslinking via 365 nm irradiation. Unlike diazirines, pBpa exhibits near-zero water reactivity and ambient-light stability, enabling repeated excitation cycles. The orthogonal tRNA/synthetase system permits amber codon-directed incorporation in E. coli, yeast, and mammalian systems, achieving >50% crosslinking efficiency in GST homodimers and up to 70% specific covalent linkage to GPCRs with minimal structural perturbation (2.05 Å resolution). Ideal for in vivo PPI mapping, membrane protein photoaffinity labeling, and site-specific antibody photocoupling. ≥98% purity. For R&D only.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 104504-45-2
Cat. No. B1666321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-benzoyl-L-phenylalanine
CAS104504-45-2
Synonyms4-benzoylphenylalanine
p-benzoyl-L-phenylalanine
p-benzoylphenylalanine
p-Bpa amino acid
pBpa amino acid
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1
InChIKeyTVIDEEHSOPHZBR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p-Benzoyl-L-phenylalanine (CAS 104504-45-2): A Genetically Encodable Photoreactive Amino Acid for Site-Specific Crosslinking


p-Benzoyl-L-phenylalanine (pBpa, BzF) is a noncanonical photoreactive amino acid derivative of L-phenylalanine featuring a benzophenone (BP) chromophore . Its BP moiety undergoes near-quantitative intersystem crossing to a triplet state upon irradiation with low-energy 365 nm light, enabling site-specific covalent crosslinking with proximal C–H bonds in proteins [1]. Unlike aryl azides or diazirines, the benzophenone group is chemically stable under ambient light and does not photodissociate, allowing repeated excitation cycles for enhanced crosslinking efficiency [2]. pBpa can be site-specifically incorporated into proteins in prokaryotic and eukaryotic systems via orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize the amber codon (TAG), enabling in vivo photocrosslinking studies of protein–protein interactions in their native cellular environments [3].

Why p-Benzoyl-L-phenylalanine Cannot Be Interchanged with Other Photocrosslinking Amino Acids


Substituting p-benzoyl-L-phenylalanine with alternative photocrosslinking unnatural amino acids (UAAs) such as p-azido-L-phenylalanine (pAzpa) or diazirine-containing phenylalanine derivatives is not straightforward due to fundamental differences in crosslinking mechanism, sequence context dependence, and innate reactivity. A direct head-to-head comparison revealed that pAzpa crosslinks readily with Gal80 at position 856 of Gal4, whereas pBpa does not, demonstrating that the two UAAs are not interchangeable and that crosslinking success is profoundly influenced by the local sequence environment and the distinct photochemical mechanisms of each probe [1]. Furthermore, benzophenone-based probes exhibit near-zero reactivity with water and require prolonged UV irradiation for complete activation, whereas diazirine-based carbene precursors react rapidly but suffer from high water reactivity and electrophilic side reactions, making cross-study comparisons and reagent substitution unreliable without empirical validation [2]. The choice of photocrosslinker directly determines which protein–protein interactions can be captured, which residues are labeled, and what structural information is obtained.

Quantitative Differentiation Evidence for p-Benzoyl-L-phenylalanine vs. Closest Analogs


In Vivo Photocrosslinking Efficiency of pBpa Exceeds 50% in Homodimeric Protein System

pBpa demonstrates high in vivo photocrosslinking efficiency when genetically incorporated into the dimeric protein glutathione S-transferase (GST) in Escherichia coli. Upon irradiation, efficient crosslinking of greater than 50% of the protein subunits was achieved [1]. While aryl azide and diazirine probes may exhibit comparable efficiency under optimized conditions, their performance is often compromised by water quenching (diazirines) or non-uniform irradiation products (aryl azides) [2]. Benzophenones do not photodissociate and their triplet state readily relaxes in the absence of a suitable C–H bond, allowing repeated excitation for enhanced cumulative crosslinking yields [3].

Genetic code expansion Protein crosslinking Glutathione S-transferase

Electron-Deficient Halogenated pBpa Analogs Increase Crosslinking Yields 3- to 5-Fold Over Parent pBpa

A recognized limitation of parent pBpa is its sometimes low reactivity during photocrosslinking, leading to poor yields for certain protein–protein interactions [1]. To address this, electron-deficient halogenated pBpa analogs (fluorinated and chlorinated derivatives) were developed and directly compared to the parent compound. In crosslinking studies using the Gal4-Gal80 transcriptional activator-repressor system in Saccharomyces cerevisiae, these halogenated analogs demonstrated 3- to 5-fold increases in crosslinking yields relative to parent pBpa [2]. Importantly, the same orthogonal aminoacyl-tRNA synthetase evolved for pBpa also recognizes these halogenated analogs, enabling seamless substitution without redesigning the genetic incorporation system [3].

Covalent chemical capture Protein–protein interactions Photocrosslinking optimization

pBpa Crosslinking Preserves Native Protein Structure with Minimal Distortion vs. Chemical Crosslinkers

A critical differentiator for pBpa is the preservation of native protein complex architecture following photocrosslinking. In a crystallographic study of the cross-linked gankyrin–S6C proteasomal protein complex at 2.05 Å resolution, the pBpa-containing complex exhibited little structural distortion from the native complex structure [1]. The carbonyl group of the benzophenone moiety at position Arg85 formed a covalent bond exclusively with the Cγ atom of Glu356 in S6C, demonstrating high crosslinking selectivity without disrupting the overall binding mode [2]. In contrast, bifunctional chemical crosslinkers (e.g., DSS, BS3) introduce variable-length spacer arms (typically 11–12 Å for DSS) that can constrain or distort protein conformations, while pBpa crosslinking occurs directly through the amino acid side chain within a 3–8 Å radius, preserving native interaction geometry [3].

Structural biology Crystallography Protein complex characterization

pBpa Incorporation Has Minimal Impact on Protein Function vs. Other UAAs Requiring Extensive Optimization

When incorporating unnatural amino acids into proteins, preservation of native protein function is a critical procurement consideration. In a systematic study of pBpa incorporation throughout the transcriptional activation domain of the eukaryotic activator Gal4 in Saccharomyces cerevisiae, pBpa-containing Gal4 mutants maintained the key transcriptional activation functions of the wild-type protein, indicating minimal impact on the critical binding surface [1]. In contrast, the incorporation of p-azido-L-phenylalanine (pAzpa) at the same positions in Gal4 resulted in dramatically different crosslinking outcomes, with pAzpa crosslinking readily with Gal80 at position 856 whereas pBpa did not, demonstrating that pAzpa may perturb the local binding environment more significantly or alter the accessible interaction landscape [2]. This functional preservation advantage reduces the need for extensive mutant screening and optimization.

Transcriptional activation Protein engineering Functional preservation

Benzophenone-Based pBpa Exhibits Superior Chemical Stability vs. Aryl Azides and Diazirines

A systematic comparison of four photoactivatable probes (aryl azides, aryl diazirines, α-diazocarbonyls, and benzophenone derivatives) under identical experimental conditions revealed key differentiating properties [1]. Benzophenone-based pBpa demonstrated extremely low affinity to react with water, whereas diazirine-based carbene precursors exhibited high water reactivity, leading to quenching and reduced effective crosslinking in aqueous biological environments [2]. Aryl azides, while showing comparable crosslinking efficiency to benzophenones, produced a higher proportion of non-uniform irradiation products through rearrangement pathways [3]. Additionally, benzophenones are chemically stable under ambient light and can be routinely manipulated without special precautions, in contrast to the light-sensitivity of aryl azides and diazirines, which require handling under subdued lighting conditions [4].

Photoaffinity labeling Chemical stability Reagent handling

Optimal Application Scenarios for p-Benzoyl-L-phenylalanine Based on Verified Differentiation Evidence


In Vivo Mapping of Protein–Protein Interaction Interfaces with Site-Specific Precision

pBpa is ideally suited for in vivo covalent capture of protein–protein interactions (PPIs) in live cells. Its genetic encodability via orthogonal tRNA/synthetase pairs enables site-specific incorporation at defined positions in target proteins expressed in E. coli, yeast, and mammalian systems [7]. The demonstrated >50% crosslinking efficiency in GST homodimers and the ability to capture transient or low-affinity interactions in their native cellular context make pBpa the preferred choice for proximity-based interactome mapping where preserving native binding geometry is critical [8]. The minimal structural distortion observed in crystallographic studies (2.05 Å resolution) further validates pBpa for applications requiring structural fidelity of crosslinked complexes [9].

Photoaffinity Labeling of Peptide–Receptor Interactions in GPCR and Membrane Protein Studies

pBpa excels in photoaffinity labeling applications for G protein-coupled receptors (GPCRs) and other membrane proteins. Studies with substance P analogues containing pBpa at position Phe8 achieved up to 70% specific covalent linkage to NK-1 receptor polypeptides upon photolysis, with the analogue retaining equipotent receptor binding affinity (KD = 0.4 nM) and full biological activity in vivo [7]. The benzophenone moiety's extremely low water reactivity ensures efficient crosslinking in the hydrophobic membrane environment where other photoprobes (particularly diazirines) suffer from water quenching [8]. pBpa-containing calcitonin analogues have similarly demonstrated retention of high receptor affinity and potent cAMP inhibition while enabling precise crosslinking site identification through proteolytic mapping [9].

Antibody Engineering and Site-Specific Bioconjugation for Therapeutic Development

pBpa enables site-specific photocoupling of antibody fragments and engineered binding proteins for affinity proteomics and therapeutic applications. In a 2023 Nature Chemical Biology study, pBpa was site-specifically incorporated into an EGFR-targeting antibody fragment (7D12) at a position that minimally affected binding affinity, enabling light-triggered covalent bond formation with EGFR in an antigen-specific manner [7]. This approach has been extended to scFv antibody fragments carrying pBpa for site-specific photocoupling to β-cyclodextrin and other affinity ligands, demonstrating the compound's utility in generating homogeneous antibody conjugates without the heterogeneity introduced by chemical conjugation methods [8]. The preservation of antibody binding function following pBpa incorporation aligns with evidence showing minimal impact of this unnatural amino acid on critical protein binding surfaces [9].

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